molecular formula C15H23ClN2O2 B6224595 tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride CAS No. 2768326-49-2

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride

Cat. No. B6224595
CAS RN: 2768326-49-2
M. Wt: 298.8
InChI Key:
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Description

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride (TBAPC) is a synthetic organic compound that has been used in a variety of scientific research applications. TBAPC is a member of the carbamate family of compounds, which are derivatives of carbamic acid and are characterized by the presence of a carbonyl group bonded to an amine group. TBAPC is a white crystalline solid that is soluble in water and ethanol and has a melting point of approximately 100°C.

Scientific Research Applications

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride has a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of carbamate insecticides, as a ligand for the study of metal-carbamate complexes, and as a potential drug for the treatment of cancer. tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride has also been used as a substrate for the study of enzymes involved in the metabolism of carbamate compounds.

Mechanism of Action

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, resulting in an accumulation of the neurotransmitter in the synaptic cleft. This leads to an increase in the activity of the nervous system and can cause symptoms such as muscle spasms and paralysis.
Biochemical and Physiological Effects
In laboratory studies, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, and to increase the activity of others, such as acetylcholine esterase. tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride has also been found to increase the secretion of certain hormones, such as epinephrine, and to reduce the secretion of others, such as cortisol.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is an effective tool for studying the mechanism of action of carbamate compounds and for studying the metabolism of these compounds. It is also relatively inexpensive and readily available. However, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is toxic in high concentrations and can cause serious side effects, such as seizures and respiratory depression.

Future Directions

Future research on tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride could focus on developing more effective and less toxic analogues of the compound for use in scientific research. Additionally, further research could be done on the biochemical and physiological effects of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride and its potential applications in the treatment of various diseases. Finally, research could be conducted on the mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride and its interactions with other compounds.

Synthesis Methods

Tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is synthesized by reacting tert-butyl N-benzylcarbamate hydrochloride with 1-(3-aminophenyl)cyclobutanol in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves the reaction of tert-butyl N-cyclobutylcarbamate with 3-nitroaniline, followed by reduction of the nitro group to an amine and subsequent protection of the amine with a Boc group. The Boc-protected amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "tert-butyl N-cyclobutylcarbamate", "3-nitroaniline", "Boc anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of tert-butyl N-cyclobutylcarbamate with 3-nitroaniline in the presence of a suitable catalyst to yield tert-butyl N-[1-(3-nitrophenyl)cyclobutyl]carbamate.", "Step 2: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas.", "Step 3: Protection of the amine with a Boc group using Boc anhydride and a suitable base such as triethylamine.", "Step 4: Reaction of the Boc-protected amine with hydrochloric acid to yield tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride." ] }

CAS RN

2768326-49-2

Product Name

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

95

Origin of Product

United States

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